molecular formula C12H14N2O3 B1298832 ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate CAS No. 89607-80-7

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No. B1298832
CAS RN: 89607-80-7
M. Wt: 234.25 g/mol
InChI Key: DEKRXQYFEJCJEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The new derivatives of the indole can be synthesized according to the seven positions that the indole molecule has to accommodate different substitutions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property is significant in the study of pharmaceutical compounds .

Scientific Research Applications

    Pharmaceuticals and Biomedicine

    • Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • They show various biologically vital properties .
    • The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in treating a variety of health conditions .

    Organic Chemistry

    • Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles .
    • This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • The results of this process have been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

    Drug Discovery

    • Indoles are considered as a “privileged scaffold” within the drug discovery arena .
    • They are versatile building blocks in synthesis, providing access to diverse heterocycles .
    • The results of using indoles in drug discovery have led to the development of many drugs and potential drug candidates .

Future Directions

The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKRXQYFEJCJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355671
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

CAS RN

89607-80-7
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 3
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
R Romagnoli, F Prencipe, P Oliva, MK Salvador… - Bioorganic …, 2020 - Elsevier
… For the characterization of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (8g) and methyl 3-amino-6-methoxy-1H-indole-2-carboxylate (8h), see references [45], [46], respectively. …
Number of citations: 15 www.sciencedirect.com
F Zamani, T Suzuki - Journal of Medicinal Chemistry, 2021 - ACS Publications
… They synthesized 193via conversion of readily available ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate 190 to imine derivative 191, followed by pyrimidone formation (Scheme 31). …
Number of citations: 11 pubs.acs.org

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